Benzoic acid, methylenehydrazide
Description
Contextual Landscape of Hydrazide Chemistry
Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-NHNH2) attached to a carbonyl group (C=O). This unique structural motif imparts a rich and diverse reactivity, making them valuable building blocks in organic synthesis. hygeiajournal.com The chemistry of hydrazides is extensive, encompassing a wide range of reactions such as condensation, cyclization, and acylation, which allow for the construction of complex molecular architectures, including various heterocyclic systems. researchgate.net The presence of both nucleophilic nitrogen atoms and a reactive carbonyl group allows hydrazides to participate in a multitude of chemical transformations, leading to the synthesis of a vast library of derivatives with diverse applications. researchgate.net
Scope and Significance of Benzoic Acid Methylenehydrazide Frameworks
Benzoic acid hydrazide and its derivatives, including the N'-methylene derivative, form a significant subclass of hydrazides. These compounds have garnered considerable attention due to their wide spectrum of biological activities. The general structure, featuring a benzoyl group attached to a hydrazone moiety, serves as a key pharmacophore in medicinal chemistry. saspublishers.com The methylenehydrazide framework, in particular, represents the simplest form of a benzoylhydrazone, arising from the condensation of benzoic hydrazide with formaldehyde. nih.gov The exploration of such frameworks is driven by the potential to develop new therapeutic agents and functional materials. researchgate.net The inherent reactivity of the hydrazone linkage also makes these compounds valuable intermediates in the synthesis of more complex molecules. nih.gov
Methodological Approaches in Benzoic Acid Methylenehydrazide Research
The investigation of benzoic acid methylenehydrazide and its analogues typically involves a multi-pronged approach. Synthesis is often achieved through a straightforward condensation reaction between benzoic hydrazide and an appropriate aldehyde or ketone, in this case, formaldehyde. prepchem.comresearchgate.net Structural elucidation relies heavily on modern spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. scichemj.orgscispace.comsciencepublishinggroup.com For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. nih.govnih.govmdpi.com The exploration of their potential applications, particularly in medicinal chemistry, involves a variety of in vitro and in vivo biological assays to assess their activity against different targets. mdpi.comnih.govnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
73637-13-5 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-methoxy-N-(methylideneamino)benzamide |
InChI |
InChI=1S/C9H10N2O2/c1-10-11-9(12)7-3-5-8(13-2)6-4-7/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
DMOMVGBLWXFNAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C |
Origin of Product |
United States |
Synthetic Methodologies for Benzoic Acid Methylenehydrazide and Analogues
Established Synthetic Pathways for Benzoic Acid Methylenehydrazide Derivatives
The foundational methods for synthesizing benzoic acid, methylenehydrazide derivatives have been well-established, primarily relying on classical condensation reactions and multi-step strategies from readily available starting materials. These pathways offer robust and versatile approaches to a wide range of hydrazone structures.
Condensation Reactions in Hydrazone Formation
The most direct and widely employed method for the synthesis of this compound and its analogues is the condensation reaction between a benzoic acid hydrazide (benzhydrazide) and an appropriate carbonyl compound, typically an aldehyde or a ketone. This reaction, which forms the characteristic hydrazone (C=N-N) linkage, is a cornerstone of hydrazone chemistry.
The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to yield the stable hydrazone product. The reaction is often catalyzed by a small amount of acid, such as acetic acid or hydrochloric acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. sciencepublishinggroup.com
For the synthesis of the parent compound, this compound, benzhydrazide is reacted with formaldehyde. For substituted analogues, various aromatic or aliphatic aldehydes and ketones can be utilized. For instance, the reaction of 4-chlorobenzohydrazide with aromatic aldehydes like 3,4-dimethoxybenzaldehyde (B141060) or thiophene-2-carbaldehyde, in the presence of concentrated hydrochloric acid as a catalyst, yields the corresponding (E)-N'-(arylmethylene)-4-chlorobenzohydrazides. sciencepublishinggroup.com
The reaction conditions are generally mild, often involving stirring the reactants at room temperature or gentle heating in a suitable solvent like ethanol (B145695). sciencepublishinggroup.com The products, being solid in many cases, can be easily isolated by filtration and purified by recrystallization.
Table 1: Examples of Condensation Reactions for the Synthesis of Benzoic Acid Hydrazone Derivatives
| Benzhydrazide Derivative | Aldehyde/Ketone | Catalyst | Product | Reference |
| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | Conc. HCl | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | sciencepublishinggroup.com |
| 4-Chlorobenzohydrazide | Thiophene-2-carbaldehyde | Conc. HCl | (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide | sciencepublishinggroup.com |
| 4-(prop-2-yn-1-yloxy)benzohydrazide | Various Aromatic Aldehydes | Acetic Acid | N'-substituted benzylidene-4-(prop-2-yn-1-yloxy)benzohydrazide |
Note: Specific yield and reaction times can vary based on the specific reactants and conditions used.
Multi-Step Synthetic Strategies from Precursor Compounds
The synthesis of this compound and its derivatives can also be approached through multi-step synthetic sequences, which allow for greater control over the final structure and the introduction of diverse functional groups. A common strategy involves the initial synthesis of a substituted benzoic acid or its ester, followed by conversion to the corresponding benzhydrazide, and finally, condensation with a carbonyl compound.
A typical multi-step synthesis commences with a substituted benzoic acid. This starting material can be subjected to various reactions to introduce desired functionalities on the aromatic ring. For example, a multi-step synthesis of N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles begins with 4-hydroxy benzoic acid. The hydroxyl group is first reacted with propargyl bromide to introduce an alkyne functionality, yielding methyl 4-(prop-2-yn-1-yloxy)benzoate. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol to form the key intermediate, 4-(prop-2-yn-1-yloxy)benzohydrazide. This hydrazide is subsequently condensed with various aromatic aldehydes to form the Schiff base derivatives. The final step involves a click reaction of the alkyne-containing Schiff base with in situ prepared azides to generate the desired 1,2,3-triazole linked N'-benzylidene benzohydrazides.
Another example involves the synthesis of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] nih.govturkjps.orgbenzothiazin-2(4H)-yl)acetohydrazides starting from commercially available saccharine. This multi-step process includes ring expansion, N-methylation, cyclization with hydrazine, N-alkylation with methyl chloroacetate, reaction with hydrazine, and finally, condensation with aromatic aldehydes. turkjps.org
These multi-step strategies, while more complex, provide the flexibility to construct highly functionalized and structurally diverse benzoic acid methylenehydrazide analogues that may not be accessible through direct condensation.
Derivatization Strategies for Structural Modulation
The structural modulation of this compound derivatives is crucial for tuning their physicochemical properties and biological activities. Derivatization strategies often target the hydrazone backbone or the aromatic rings of the molecule.
One effective strategy involves the introduction of various substituents onto the benzylidene moiety. By using a range of substituted aromatic aldehydes in the condensation reaction with a common benzhydrazide, a library of analogues with diverse electronic and steric properties can be generated. For instance, the synthesis of a series of N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles demonstrates this approach, where different aromatic aldehydes were used to create a variety of final products. This allows for the systematic exploration of structure-activity relationships.
Another point of derivatization is the benzoyl fragment. Starting with different substituted benzoic acids allows for the introduction of various functional groups on this part of the molecule. For example, using 4-chlorobenzohydrazide leads to products with a chlorine atom on the benzoyl ring. sciencepublishinggroup.com
Furthermore, the hydrazone linkage itself can be a site for derivatization. While less common, modifications at the N-H position of the hydrazide moiety prior to condensation can lead to more complex structures.
The synthesis of novel N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] nih.govturkjps.orgbenzothiazin-2(4H)-yl)acetohydrazides showcases a more complex derivatization, where a complex heterocyclic system is attached to the acetohydrazide backbone before condensation with aromatic aldehydes. turkjps.org These advanced derivatization strategies are instrumental in the development of new compounds with tailored properties.
Novel Synthetic Approaches and Catalyst Applications
In recent years, the development of novel synthetic methodologies for this compound and its analogues has been driven by the principles of green chemistry and the application of advanced catalytic systems. These modern approaches aim to improve the efficiency, selectivity, and environmental footprint of the synthetic processes.
Green Chemistry Principles in Benzoic Acid Methylenehydrazide Synthesis
The application of green chemistry principles to the synthesis of this compound derivatives focuses on reducing the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy.
One significant advancement is the use of water as a solvent for the condensation reaction to form hydrazones. Traditional methods often employ organic solvents like ethanol or methanol. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and readily available nature.
Microwave irradiation has also emerged as a green and efficient energy source for these syntheses. Microwave-assisted synthesis can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. For example, the synthesis of some 4-hydroxybenzoic acid hydrazide derivatives has been achieved rapidly and in high yield using microwave irradiation in water.
Furthermore, the development of catalyst-free synthesis methods contributes to the greening of these processes. For instance, the synthesis of certain (Z)-methyl 2-((Z)-2-((E)-(2/3/4-substituted benzylidene) hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene) acetates has been reported to proceed without the need for a catalyst. sciencepublishinggroup.com The use of solvent-free conditions, or mechanochemistry (ball-milling), is another green approach that minimizes waste and energy consumption. researchgate.net
Table 2: Application of Green Chemistry Principles in Hydrazone Synthesis
| Green Chemistry Principle | Application in Hydrazone Synthesis | Advantages | Reference |
| Use of Green Solvents | Water as a solvent for condensation reactions. | Non-toxic, non-flammable, readily available. | |
| Alternative Energy Sources | Microwave irradiation for accelerated synthesis. | Reduced reaction times, improved yields, cleaner reactions. | |
| Catalyst-Free Reactions | Synthesis of specific hydrazone derivatives without a catalyst. | Reduced cost and environmental impact of catalysts. | sciencepublishinggroup.com |
| Solvent-Free Conditions | Mechanochemical synthesis (ball-milling). | Minimized waste, reduced energy consumption. | researchgate.net |
Metal-Catalyzed Coupling Reactions for Advanced Structures
Transition metal-catalyzed reactions have opened up new avenues for the synthesis of advanced and complex this compound analogues. These catalytic systems offer high efficiency and selectivity for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of substituted hydrazones. For example, a ligand-free palladium-catalyzed cross-coupling of tosylhydrazones with aryl and heteroaryl halides provides a versatile method for synthesizing substituted olefins, which can be precursors to or analogues of this compound derivatives. nih.gov Palladium-hydrazonato complexes have been identified as key intermediates in these catalytic cycles. The Heck reaction, catalyzed by palladium(II)-hydrazone complexes, is another powerful tool for C-C bond formation in the synthesis of related structures.
Ruthenium-catalyzed reactions have also shown great promise. For instance, ruthenium(II) complexes have been effectively used for the C-H activation and subsequent functionalization of various scaffolds, a strategy that can be applied to the synthesis of highly decorated benzoic acid derivatives. More specifically, ruthenium-catalyzed synthesis of tri-substituted 1,3,5-triazines from alcohols and biguanides demonstrates the power of this metal in constructing complex nitrogen-containing heterocycles, which could be integrated into the structure of this compound analogues.
These metal-catalyzed methodologies provide access to a broader chemical space and enable the construction of molecules with intricate architectures that would be challenging to synthesize using traditional methods. The continued development of novel catalysts and catalytic systems is expected to further expand the synthetic toolbox for this important class of compounds.
Microwave and Ultrasound Assisted Synthesis Protocols
The synthesis of this compound and its analogues has been significantly advanced by the adoption of green chemistry techniques such as microwave (MW) and ultrasound (US) irradiation. These methods present a notable improvement over conventional heating, offering accelerated reaction rates, enhanced product yields, and compliance with environmentally friendly principles. ekb.egekb.eg Conventional synthesis methods often require prolonged reaction times and the use of volatile organic solvents, which can be costly and environmentally hazardous. ajrconline.orgnih.gov In contrast, microwave and ultrasound-assisted syntheses can often be completed in minutes, sometimes without the need for a solvent. ekb.egnih.gov
Microwave-assisted organic synthesis utilizes the ability of microwave irradiation to rapidly heat the reaction mixture by causing molecular oscillations, leading to a significant reduction in reaction time—often from hours to mere minutes. ajrconline.orgyoutube.com This uniform heating can also lead to cleaner reactions with fewer byproducts and improved yields. nih.govrasayanjournal.co.in For instance, the synthesis of Schiff's bases of 1,2,4-triazole-3-thiol from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and substituted benzaldehydes was achieved in 5-10 minutes under microwave irradiation, a substantial improvement over conventional methods. researchgate.net Similarly, the hydrolysis of benzamide (B126) to benzoic acid, a related reaction, was completed in 7 minutes under microwave conditions, yielding 99% of the product, whereas the conventional method takes an hour. rasayanjournal.co.in
Ultrasound-assisted synthesis, or sonochemistry, employs the energy of ultrasonic waves to create acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate. nih.govresearchgate.net This technique has proven highly effective for synthesizing hydrazone derivatives. For example, the synthesis of 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) saw a dramatic reduction in reaction time from 3 hours to just 4 minutes, with the yield increasing from 78% to 95% when using ultrasound irradiation compared to conventional methods. nih.govresearchgate.net
In some cases, the combination of microwave and ultrasound irradiation has been shown to dramatically promote reactions like the hydrazinolysis of esters. rsc.org Comparative studies consistently demonstrate that both microwave and ultrasound techniques are superior to classical methods, providing higher yields in significantly shorter reaction times. ekb.egekb.eg For instance, in the synthesis of new bis-acylhydrazone derivatives, ultrasound was found to be the most effective method in terms of product quantity and reaction speed, followed by microwave irradiation, with both being superior to traditional approaches. ekb.egekb.eg The synthesis of various benzoxazinonylhydrazone derivatives using ultrasound irradiation was completed in 6-7 minutes with yields of 60-94%, compared to conventional heating which required longer times for lower yields (55-88%). lew.ro
The following table provides a comparative analysis of different synthetic methodologies for various analogues of this compound.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Vibrational Spectroscopic Analysis (IR, Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of benzoic acid, methylenehydrazide. asianpubs.org The analysis of vibrational modes provides valuable insights into the bonding and molecular geometry of the molecule.
In the IR spectrum of Schiff bases derived from benzohydrazide (B10538), several characteristic absorption bands are observed. The formation of the imine (C=N) bond is confirmed by a stretching vibration that typically appears in the range of 1600-1650 cm⁻¹. asianpubs.orgnih.gov The N-H stretching vibration of the hydrazide moiety is usually observed as a broad band in the region of 3100-3300 cm⁻¹, often influenced by hydrogen bonding. docbrown.info The C=O stretching vibration of the amide group in benzohydrazide derivatives is a strong band typically found around 1640-1680 cm⁻¹. docbrown.info
The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations within the ring give rise to bands at approximately 1450-1600 cm⁻¹. docbrown.info Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring. docbrown.info
Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The C=N and C=C stretching vibrations are also active in the Raman spectrum and can provide confirmatory evidence for the structural assignments made from the IR spectrum. nih.gov The symmetric stretching of the benzene ring is often a strong and sharp band in the Raman spectrum.
Table 1: Typical Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3100-3300 | docbrown.info |
| C-H (aromatic) | Stretching | 3000-3100 | docbrown.info |
| C=O (amide) | Stretching | 1640-1680 | docbrown.info |
| C=N (imine) | Stretching | 1600-1650 | asianpubs.orgnih.gov |
| C=C (aromatic) | Stretching | 1450-1600 | docbrown.info |
| C-N | Stretching | 1180-1360 | |
| C-H (aromatic) | Out-of-plane bending | 690-900 | docbrown.info |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Delineation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for delineating the proton and carbon framework of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment. impactfactor.org
In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the region of δ 7.0-8.0 ppm. docbrown.infochemicalbook.com The chemical shift of these protons can be influenced by the substituent effects of the hydrazide moiety. The N-H proton of the hydrazide group gives rise to a signal that can vary in chemical shift and may be broadened due to quadrupole effects and chemical exchange. docbrown.info Its position is also sensitive to the solvent and concentration. The protons of the methylene (B1212753) group (-N=CH₂) are expected to appear as a singlet or a multiplet, with a chemical shift that is characteristic of protons attached to an imine carbon.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift, usually in the range of δ 160-170 ppm. chemicalbook.comdocbrown.info The imine carbon of the methylenehydrazide group is also expected to resonate in the downfield region. The aromatic carbons of the benzene ring will show a series of signals in the δ 120-140 ppm range, with the ipso-carbon (the carbon attached to the hydrazide group) being influenced by the substituent. chemicalbook.comdocbrown.info
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 (multiplet) | docbrown.infochemicalbook.com |
| ¹H | N-H (hydrazide) | Variable, often broad | docbrown.info |
| ¹H | -N=CH₂ | Variable, characteristic of imine protons | |
| ¹³C | C=O (amide) | 160 - 170 | chemicalbook.comdocbrown.info |
| ¹³C | -N=C H₂ | Downfield region | |
| ¹³C | Aromatic (C₆H₅) | 120 - 140 | chemicalbook.comdocbrown.info |
Chemical Shift Perturbations in Complex Formation
The formation of metal complexes with this compound leads to significant chemical shift perturbations in the NMR spectra. nih.gov These perturbations provide valuable information about the coordination sites of the ligand and the nature of the metal-ligand bond. Upon coordination to a metal ion, the electron density around the coordinating atoms (typically the carbonyl oxygen and the imine nitrogen) changes, which in turn affects the shielding of the neighboring protons and carbons. bcm.edu
By comparing the NMR spectra of the free ligand with those of its metal complexes, one can identify the atoms directly involved in coordination. Protons and carbons in the vicinity of the binding site will experience the largest shifts. The magnitude and direction (upfield or downfield) of these shifts can offer insights into the electronic effects of the metal ion and the geometry of the complex. nih.gov
Multidimensional NMR Approaches for Stereochemical Assignments
While not extensively reported for the specific compound this compound, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in providing unambiguous assignments of all proton and carbon signals. These techniques would also be crucial for determining the stereochemistry, such as the E/Z isomerism around the C=N double bond, which is a common feature in Schiff bases.
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for confirming the molecular mass of this compound and for analyzing its fragmentation pattern, which aids in structural elucidation. docbrown.info In the mass spectrum, the molecular ion peak [M]⁺ would correspond to the exact molecular weight of the compound. docbrown.info
The fragmentation of this compound under mass spectrometric conditions is expected to follow characteristic pathways for hydrazones and amides. Common fragmentation patterns include the cleavage of the N-N bond, the C-N bond, and the loss of small neutral molecules like H₂O, CO, and N₂. The fragmentation of the aromatic ring can also occur, leading to characteristic phenyl-containing fragment ions. The base peak in the spectrum, the most abundant ion, often corresponds to a particularly stable fragment. docbrown.info For instance, in many benzoic acid derivatives, the benzoyl cation [C₆H₅CO]⁺ at m/z 105 is a prominent peak. docbrown.info
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Reference |
| 122 | [C₆H₅COOH]⁺ (from rearrangement and fragmentation) | docbrown.info |
| 105 | [C₆H₅CO]⁺ | docbrown.info |
| 77 | [C₆H₅]⁺ | docbrown.info |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the chromophoric system of this compound. The UV-Vis spectrum arises from electronic transitions between molecular orbitals. For this compound, transitions involving the π-electrons of the benzene ring and the n- and π-electrons of the hydrazone and carbonyl groups are expected.
The spectrum of benzoic acid in aqueous solution typically shows absorption bands around 221 nm. researchgate.net The presence of the methylenehydrazide group is expected to modify the electronic transitions. Schiff bases often exhibit absorption maxima in the UV-Vis region corresponding to π → π* and n → π* transitions. nih.gov The position and intensity of these bands can be sensitive to the solvent polarity.
Some Schiff bases are known to be fluorescent, emitting light after being excited by UV radiation. uobasrah.edu.iqnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are dependent on the molecular structure and the environment. The study of fluorescence can provide insights into the excited state properties of the molecule and its potential for applications in sensors or light-emitting materials. nih.gov
Solid-State Structural Investigations: X-ray Diffraction Crystallography
X-ray crystallography can precisely determine bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. iaea.org It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov For this compound, hydrogen bonding involving the N-H group and the carbonyl oxygen is expected to play a significant role in the crystal packing. researchgate.net The planarity of the molecule and the stereochemistry around the imine bond would be unambiguously established through X-ray diffraction analysis. iaea.org
Thermal Analysis Methods for Decomposition Pathways and Phase Transitions (e.g., TGA/DTA)
Research into the thermal properties of this compound, and its derivatives reveals a multi-stage decomposition process. The analysis is often conducted under an inert atmosphere, such as nitrogen, to prevent oxidative effects and to isolate the intrinsic thermal degradation behavior of the compound.
Thermogravimetric analysis of a related compound, the hydrazone of benzoic hydrazide with 2-hydroxy-5-bromo-3-methoxy acetophenone, showed a two-step decomposition process. The initial stage of decomposition was observed in the temperature range of 100-200 °C, which is attributed to the removal of a water molecule. The major decomposition of the compound's organic moiety occurred in the second stage, within the temperature range of 200-700 °C.
Similarly, studies on metal complexes involving derivatives of benzoic hydrazide have provided further understanding of their thermal decomposition patterns. For instance, the thermal decomposition of Cu(II), Ni(II), and Co(II) complexes with a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) and benzoic hydrazide also demonstrated a multi-step degradation. The initial weight loss, occurring up to approximately 150 °C, was assigned to the loss of adsorbed water molecules. The subsequent decomposition steps corresponded to the breakdown of the organic ligand, ultimately leaving a metal oxide residue at higher temperatures.
The specific decomposition pathway of this compound itself can be inferred from the behavior of these closely related structures. The initial decomposition is likely to involve the loss of smaller, more volatile fragments, followed by the cleavage of the main hydrazide and aromatic structures at elevated temperatures. The presence of different functional groups and their positions on the aromatic ring can influence the specific temperatures at which these decomposition events occur.
The following table summarizes the typical decomposition stages observed in thermal analysis of benzoic hydrazide derivatives, which can serve as a model for understanding the thermal behavior of this compound.
| Temperature Range (°C) | Event | Typical Mass Loss (%) |
| 100 - 200 | Loss of adsorbed or coordinated water molecules | Varies |
| 200 - 400 | Initial decomposition of the organic ligand | Varies |
| 400 - 700 | Major decomposition of the organic moiety | Varies |
| > 700 | Formation of stable residue (e.g., metal oxide) | Varies |
It is important to note that the exact temperatures and mass loss percentages are highly dependent on the specific chemical structure of the compound being analyzed and the experimental conditions, such as the heating rate.
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Methylenehydrazide Moiety
The chemical behavior of benzohydrazide (B10538) is dominated by the nucleophilic character of the terminal nitrogen atom and the acyl group's susceptibility to substitution. The interplay between the amino group and the carbonyl group defines its reaction pathways with both nucleophiles and electrophiles.
Benzohydrazide and its derivatives are effective nucleophiles in acylation reactions. The terminal -NH2 group readily attacks electrophilic carbonyl centers, leading to the formation of N,N'-diacylhydrazines. This reactivity is fundamental to many of its subsequent transformations.
The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon of an acyl compound, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org This intermediate then collapses, expelling a leaving group to form a new carbonyl compound. libretexts.orglibretexts.org In the case of benzohydrazide acting as a nucleophile, its terminal nitrogen atom attacks an electrophilic acyl compound.
Kinetic studies on the acetylation of benzohydrazide derivatives with p-nitrophenyl acetate (B1210297) suggest a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net Theoretical analysis indicates that benzohydrazide can undergo an intramolecular proton rearrangement to form its enol tautomer. researchgate.net This enol form is proposed to be the active species that initiates the nucleophilic attack. researchgate.net The reactivity of hydrazides is influenced by the stability of the leaving group and the electrophilicity of the carbonyl carbon, with more reactive acyl derivatives having better leaving groups. youtube.com
The nucleophilic nitrogen atoms of the methylenehydrazide moiety make it a target for various electrophilic species.
Acylation: As noted, benzohydrazides react with acylating agents like acid chlorides and anhydrides. They also react with esters, such as p-nitrophenyl acetate, in acetylation reactions. researchgate.net This reaction is foundational for building more complex molecules, including precursors for heterocyclic synthesis.
Reaction with Aldehydes and Ketones: Benzohydrazide readily condenses with aldehydes and ketones to form N-acylhydrazones, also known as Schiff bases. nih.govderpharmachemica.com This reaction involves the nucleophilic attack of the terminal amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. aip.org These hydrazone derivatives are crucial intermediates for the synthesis of various heterocyclic compounds. nih.govderpharmachemica.com
Oxidation: The hydrazide moiety can undergo oxidation. Studies using the single-electron oxidizing agent hexachloroiridate(IV) show that benzohydrazide is cleanly oxidized to benzoic acid. nih.gov The reaction mechanism involves the formation of various protolysis species, with the enolate form being extremely reactive towards the oxidant. nih.gov
Reaction with Isothiocyanates: Benzohydrazide reacts with isothiocyanates to yield thiosemicarbazide (B42300) intermediates. luxembourg-bio.com This reaction proceeds by the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbon of the isothiocyanate. These thiosemicarbazides are key precursors for the synthesis of aminoxadiazoles. luxembourg-bio.com
Cyclization Reactions to Form Heterocyclic Systems
Benzohydrazide is a cornerstone in heterocyclic chemistry, serving as a key building block for five- and seven-membered ring systems through various cyclization strategies.
The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic motif synthesized from benzohydrazide. The most prevalent method involves the condensation of benzohydrazide with a carboxylic acid to form a 1,2-diacylhydrazine intermediate, which is then cyclized via dehydration. nih.gov Several reagents can effect this transformation.
Another major route is the oxidative cyclization of N-acylhydrazones, which are formed by condensing benzohydrazide with aldehydes. nih.govnih.gov
| Starting Materials | Reagents/Conditions | Intermediate | Outcome | Reference |
|---|---|---|---|---|
| Benzohydrazide, Carboxylic Acid | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂), Triflic anhydride (B1165640) | 1,2-Diacylhydrazine | Dehydrative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. | nih.gov |
| Benzohydrazide, Aldehyde | Chloramine-T, Cerium ammonium (B1175870) nitrate (B79036) (CAN) | N-Acylhydrazone | Oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. | nih.gov |
| Benzohydrazide, Isothiocyanate | TBTU, DIEA | Thiosemicarbazide | Cyclodesulfurization to form 2-amino-5-substituted 1,3,4-oxadiazoles. | luxembourg-bio.com |
| Benzohydrazide, α-Bromo nitroalkane | K₂CO₃, KI | α-hydrazino-α-bromo nitroalkane (putative) | Direct formation of 2,5-disubstituted 1,3,4-oxadiazoles under mild, non-dehydrative conditions. | nih.gov |
| Benzohydrazide, ClCF₂COONa | Heat | Difluorocarbene | A [4+1] cyclization where difluorocarbene acts as a C1 synthon. | researchgate.net |
Seven-membered heterocyclic rings of the 1,3-oxazepine class can be synthesized using benzohydrazide as a precursor. The typical synthetic route is a two-step process. First, benzohydrazide is condensed with an aromatic aldehyde to form the corresponding Schiff base (N-acylhydrazone). scirp.org Subsequently, this intermediate undergoes a [2+5] pericyclic cycloaddition reaction with a cyclic anhydride, such as maleic anhydride or phthalic anhydride, to yield the 1,3-oxazepine-4,7-dione ring system. scirp.orguokerbala.edu.iq This cycloaddition occurs by the interaction between the highest occupied molecular orbital (HOMO) of the anhydride and the lowest unoccupied molecular orbital (LUMO) of the azomethine (-C=N) group in the Schiff base. scirp.org Microwave irradiation has been employed to facilitate this reaction. scirp.orgresearchgate.netorientjchem.org
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Benzohydrazide, Aromatic Aldehyde | Ethanol (B145695), catalytic acid (e.g., acetic acid) | Schiff Base (N-Acylhydrazone) | scirp.org |
| 2 | Schiff Base, Cyclic Anhydride (e.g., Maleic, Phthalic) | Dry benzene (B151609) or microwave irradiation | 1,3-Oxazepine-4,7-dione derivative | scirp.orguokerbala.edu.iq |
The reactivity of benzohydrazide extends to the formation of other important heterocyclic structures.
Dihydropyrazoles: Novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized. nih.gov The key step is the cyclization reaction between substituted chalcones and a hydrazinyl derivative of benzoic acid (methyl 4-hydrazinylbenzoate) in refluxing ethanol. nih.gov
1,3,4-Oxadiazines: A one-pot synthesis for 1,3,4-oxadiazines has been developed starting from acylhydrazides. mdpi.com This transformation involves the reaction of acylhydrazides with allenoates, demonstrating another pathway for forming six-membered heterocyclic rings. mdpi.com
Substitution Reactions on Aromatic Rings and Their Influence on Reactivity
The quintessential reactions of the benzene ring involve electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity (the ortho, meta, or para position of substitution) of these reactions are profoundly influenced by the existing substituent. wikipedia.orgorganicchemistrytutor.com In the case of benzoic acid, methylenehydrazide, the methylenehydrazide group (-CONHNHCH₂) dictates the course of these transformations.
To understand the influence of the methylenehydrazide substituent, it is crucial to analyze its electronic effects, which are a combination of inductive and resonance effects. nih.gov The nitrogen atoms in the hydrazide moiety possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. This electron-donating resonance effect would suggest that the methylenehydrazide group is an activating group, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.com
It is important to note that the carboxylic acid group of benzoic acid itself is a deactivating and meta-directing group. wikipedia.org However, in this compound, the carboxylic acid is converted into a hydrazide derivative. The directing influence of the entire -CONHNHCH₂ group is what determines the position of further substitution.
Table 1: Predicted Influence of the Methylenehydrazide Substituent on Electrophilic Aromatic Substitution
| Electronic Effect | Predicted Nature of the -CONHNHCH₂ Group | Predicted Directing Influence |
| Resonance | Electron-donating (due to nitrogen lone pairs) | ortho, para-directing |
| Inductive | Electron-withdrawing (due to O and N atoms) | Deactivating |
| Overall | Likely activating and ortho, para-directing | ortho, para |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For this compound, these reactions are expected to yield primarily the ortho and para substituted products. The exact ratio of ortho to para isomers would be influenced by steric hindrance from the substituent.
Photochemical and Electrochemical Reaction Pathways
The presence of the hydrazide and aromatic functionalities in this compound suggests a rich potential for photochemical and electrochemical transformations.
Photochemical Reactivity:
Research on related acid hydrazides indicates that they undergo photochemical reactions upon exposure to ultraviolet light. organicchemistrytutor.com The primary photochemical processes for hydrazides typically involve the cleavage of the nitrogen-nitrogen (N-N) bond and the carbonyl carbon-nitrogen (CO-N) bond. organicchemistrytutor.com
In the context of this compound, irradiation could lead to the formation of a variety of radical intermediates, resulting in products such as benzoic acid, benzamide (B126), and various amines and aldehydes. organicchemistrytutor.com The specific reaction pathways and product distribution would depend on factors like the wavelength of light and the solvent used. Studies on other N-acylhydrazones have also shown that photochemical isomerization (E/Z isomerization) around the C=N bond can occur. youtube.com
Electrochemical Reactivity:
The electrochemical behavior of hydrazide derivatives has been a subject of interest, with studies showing that they can undergo oxidative transformations. viu.cayoutube.com The oxidation of aryl hydrazides can lead to the formation of various products, including the corresponding carboxylic acids. dalalinstitute.comlibretexts.org
For this compound, electrochemical oxidation could potentially proceed at the hydrazide moiety. The specific products would depend on the electrode material and the reaction conditions. For instance, electrochemical oxidation of some hydrazides in the presence of carbon monoxide has been shown to yield 1,3,4-oxadiazole-2(3H)-ones. youtube.com
Table 2: Potential Transformation Products of this compound
| Transformation Type | Potential Reaction | Potential Products |
| Electrophilic Aromatic Substitution | Nitration | ortho-Nitro- and para-nitro-benzoic acid, methylenehydrazide |
| Halogenation | ortho-Halo- and para-halo-benzoic acid, methylenehydrazide | |
| Photochemical Reaction | N-N Bond Cleavage | Benzamide, Methyleneamine |
| CO-N Bond Cleavage | Benzaldehyde, Methylenehydrazine | |
| Electrochemical Oxidation | Oxidation of Hydrazide | Benzoic acid |
| Cyclization | 1,3,4-Oxadiazole derivatives |
This table presents potential products based on the known reactivity of related compounds.
Coordination Chemistry of Benzoic Acid Methylenehydrazide Ligands
Design and Synthesis of Benzoic Acid Methylenehydrazide-Based Ligands
The design of benzoic acid methylenehydrazide-based ligands is rooted in the principles of coordination chemistry, aiming to create molecules with specific chelating properties for various metal ions. These ligands are typically synthesized through a straightforward condensation reaction. The process involves reacting a benzoic acid hydrazide derivative with a suitable aldehyde or ketone, often in an alcoholic solvent and sometimes under reflux conditions. chesci.comyu.edu.jo For instance, a common synthetic route is the reaction of 4-aminobenzoic acid with an aldehyde like 3-formylindole to produce a Schiff base ligand. chesci.com Similarly, ligands can be prepared by condensing 4-(N,N-dimethylamino)benzaldehyde with 2-aminobenzoic acid. yu.edu.jochemrj.org
The versatility of this synthetic approach allows for the introduction of various substituents on either the benzoic acid or the aldehyde/ketone moiety. This modularity enables the fine-tuning of the ligand's electronic and steric properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. The resulting Schiff base ligands, such as benzoic acid (2-hydroxy-benzylidene)-hydrazide, are often crystalline solids that can be purified by recrystallization from solvents like ethanol (B145695). rsc.orgresearchgate.netresearchgate.net The fundamental structure contains key donor atoms—typically the azomethine nitrogen and the carboxylate oxygen—which are crucial for coordination with metal ions. yu.edu.jochemrj.org
Complexation with Transition Metal Ions
Benzoic acid methylenehydrazide and its derivatives readily form stable complexes with a variety of transition metal ions, including but not limited to Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). yu.edu.joresearchgate.net The complexation reaction is generally carried out by mixing the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent, such as ethanol. researchgate.netuobaghdad.edu.iq The resulting metal complexes are often colored, air-stable solids and are typically soluble in polar organic solvents like DMF and DMSO. yu.edu.jodergipark.org.tr
Characterization of Metal-Ligand Coordination Modes
The coordination behavior of these ligands is highly versatile. They can act as bidentate or tridentate chelating agents. The most common coordination mode is bidentate, involving the nitrogen atom of the azomethine group (-C=N) and one of the oxygen atoms of the deprotonated carboxylate group (-COO⁻). yu.edu.jochemrj.org This forms a stable five or six-membered chelate ring with the metal ion.
In some instances, the ligand coordinates as a neutral bidentate species through the carbonyl oxygen and the terminal nitrogen of the hydrazide moiety. researchgate.net For ligands designed with additional donor sites, such as a hydroxyl group on the aldehyde-derived part of the molecule (e.g., from salicylaldehyde), tridentate coordination can occur. This involves the phenolate (B1203915) oxygen, the imine nitrogen, and the enolate oxygen of the hydrazide group. researchgate.net The specific coordination mode is influenced by factors such as the metal ion, the reaction conditions, and the specific structure of the ligand.
Stoichiometry and Stability of Metal Complexes
The stoichiometry of the resulting metal complexes can vary. The most frequently observed metal-to-ligand ratio is 1:2, where two ligand molecules coordinate to a single metal ion. yu.edu.jochemrj.org However, other stoichiometries such as 1:1 and 1:3 have also been reported for various transition metal complexes. chesci.comresearchgate.net For example, studies have shown that nickel(II) can form complexes with a 1:3 metal-to-ligand ratio with benzoic acid hydrazides. researchgate.net
The thermal stability of these complexes is generally quite good, with decomposition temperatures often exceeding 200°C. yu.edu.jo This stability can be attributed to the formation of stable chelate rings upon complexation. researchgate.net Molar conductance measurements in solvents like DMF typically indicate that the complexes are non-electrolytic in nature, suggesting that the anions from the metal salt are either coordinated to the metal center or are not present in the final complex structure. yu.edu.jochemrj.org
| Metal Ion | Metal:Ligand Ratio | Reference |
|---|---|---|
| Mn(II), Ni(II), Cu(II) | 1:1, 2:3 | researchgate.net |
| Fe(II), Cu(II), Zn(II) | 1:2 | yu.edu.jo |
| Mn(II) | 1:2 | chemrj.org |
| Ni(II) | 1:3 | researchgate.net |
| Cd(II) | 1:2 | chesci.com |
Structural Analysis of Metal Complexes
Spectroscopic Evidence for Metal-Ligand Interactions
Infrared (IR) Spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The IR spectrum of the free ligand typically shows a characteristic stretching vibration for the azomethine group (νC=N) and the carbonyl group of the carboxylic acid (νC=O). Upon complexation, the νC=N band often shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal center. nih.gov Furthermore, the disappearance of the broad ν(OH) band of the carboxylic acid and the appearance of two new bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group confirm its deprotonation and coordination. yu.edu.jochemrj.org The presence of a broad band in the 3300-3400 cm⁻¹ region in the spectra of the complexes can suggest the presence of hydrated water molecules. chemrj.org
Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and can help in proposing the geometry of the coordination sphere. The spectra of the complexes typically show intense bands in the UV region, which are assigned to π → π* and n → π* transitions within the ligand. dergipark.org.tr In the visible region, weaker d-d transition bands can often be observed for transition metal complexes, and the positions of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). chesci.comresearchgate.net For instance, the electronic spectra of some Ni(II) complexes are consistent with a six-coordinate pseudo-octahedral geometry. researchgate.net
Geometrical Characterization of Coordination Polyhedra
The coordination environment around the central metal ion can adopt several geometries, largely dictated by the coordination number of the metal and the steric and electronic properties of the ligand.
Commonly observed geometries include:
Octahedral: In many cases, particularly with 1:2 (metal:ligand) stoichiometry and the inclusion of two water molecules, the metal ion is six-coordinate, resulting in an octahedral geometry. researchgate.netuobaghdad.edu.iq
Tetrahedral: Four-coordinate complexes often adopt a tetrahedral geometry, as has been proposed for some Mn(II) complexes. chemrj.org
Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and is also observed for some Cu(II) complexes. yu.edu.jorsc.orgresearchgate.net Single-crystal X-ray diffraction has confirmed a distorted square planar geometry for a Ni(II) complex with a tridentate hydrazone ligand. researchgate.net
Other Geometries: More complex coordination environments can also occur. For example, X-ray diffraction studies have revealed seven-coordinate pentagonal bipyramidal and five-coordinate trigonal bipyramidal geometries for complexes involving multidentate ligands derived from benzoic acid. nih.gov
Single-crystal X-ray diffraction provides the most definitive structural characterization. For example, the analysis of Ni[C₆H₅CONHNH₂]₃Cl₂·3CH₃OH showed that the nickel ion is coordinated by three neutral bidentate benzoic acid hydrazide ligands, resulting in a pseudo-octahedral geometry. researchgate.net
| Metal Ion | Proposed Geometry | Reference |
|---|---|---|
| Ni(II), Co(II) | Pseudo-octahedral | researchgate.net |
| Cu(II) | Square Planar | researchgate.net |
| Ni(II) | Distorted Square Planar | rsc.orgresearchgate.net |
| Co(II) | Distorted Octahedral | rsc.orgresearchgate.net |
| Fe(II), Cu(II), Zn(II) | Distorted Square Planar | yu.edu.jo |
| Mn(II) | Tetrahedral | chemrj.org |
| V(IV) | Square Pyramidal | uobaghdad.edu.iq |
| Cd(II) | Pentagonal Bipyramidal | nih.gov |
| Zn(II) | Trigonal Bipyramidal | nih.gov |
Theoretical Aspects of Metal-Ligand Bonding in Benzoic Acid Methylenehydrazide Complexes
The exploration of the theoretical underpinnings of metal-ligand interactions in complexes involving benzoic acid, methylenehydrazide provides crucial insights into their stability, geometry, and electronic properties. While specific computational studies on this compound are not extensively documented, a robust understanding can be constructed by examining theoretical analyses of closely related structures, such as benzoic acid hydrazide and other Schiff base derivatives of benzoic acid. Computational chemistry, particularly through Density Functional Theory (DFT) and semi-empirical methods, serves as a powerful tool for elucidating the nuanced nature of the coordination bonds in these systems.
Furthermore, molecular orbital theory is central to understanding the electronic structure of these complexes. The interaction between the metal d-orbitals and the ligand's molecular orbitals results in the formation of bonding, non-bonding, and anti-bonding orbitals. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter, determining the electronic absorption characteristics and the reactivity of the complex. In a related compound, 4-(carboxyamino)-benzoic acid, DFT calculations using the B3LYP/6-311G basis set determined the HOMO-LUMO energy gap to be 5.0 eV, indicating a stable molecular structure.
The geometry of these complexes is also a significant focus of theoretical investigations. Optimized structures obtained from computational models reveal bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray diffraction. For example, in a study of 4-(carboxyamino)-benzoic acid, DFT calculations provided detailed geometric parameters, such as the C-N-C bond angle of 128.37° linking the phenyl ring and the carboxyamino group. These calculations help to predict the coordination mode of the ligand—whether it acts as a bidentate or monodentate species—and the resulting geometry of the metal center, which is often octahedral or tetrahedral.
Mulliken charge distribution analysis offers a method to quantify the electron density on each atom within the complex. This analysis is crucial for understanding the nature of the metal-ligand bond, specifically its ionic or covalent character. In studies of similar ligands, the distribution of charges helps to identify the primary donor atoms involved in coordination.
Vibrational analysis through theoretical calculations complements experimental infrared spectroscopy. By computing the vibrational frequencies of the ligand and its metal complex, researchers can assign specific absorption bands to the corresponding functional groups. Shifts in the vibrational frequencies of key groups, such as the C=O of the carboxyl group and the N-H of the hydrazide moiety, upon coordination to a metal ion provide clear evidence of bonding. Theoretical spectra generated using methods like PM3 have shown good agreement with experimental results, aiding in the unambiguous assignment of diagnostic bands.
Interactive Data Table: Calculated Quantum Chemical Parameters for an Analogous Ligand
The following table presents calculated quantum molecular descriptors for 4-(carboxyamino)-benzoic acid, a compound structurally related to this compound, using the B3LYP/6-311G basis set.
| Parameter | Value |
| HOMO Energy | -6.82 eV |
| LUMO Energy | -1.82 eV |
| Energy Gap (ΔE) | 5.0 eV |
| Ionization Potential (I) | 6.82 eV |
| Electron Affinity (A) | 1.82 eV |
| Global Hardness (η) | 2.5 eV |
| Global Softness (S) | 0.4 eV |
| Chemical Potential (μ) | -4.32 eV |
| Electronegativity (χ) | 4.32 eV |
| Electrophilicity Index (ω) | 3.73 eV |
Interactive Data Table: Selected Optimized Bond Angles for an Analogous Ligand
This table displays selected optimized bond angles for 4-(carboxyamino)-benzoic acid as determined by DFT calculations.
| Bond | Angle (°) |
| C6-N5-H18 | 115.9 |
| C13-N5-H18 | 115.7 |
| C6-N5-C13 | 128.37 |
Computational and Theoretical Studies in Benzoic Acid Methylenehydrazide Research
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic properties of molecules like benzoic acid methylenehydrazide. niscpr.res.inresearchgate.net These calculations allow for the prediction of molecular geometry, electronic structure, and reactivity.
DFT methods, such as B3LYP, are frequently used in conjunction with basis sets like 6-311++G(d,p) to optimize molecular structures and calculate various electronic parameters. niscpr.res.in Hartree-Fock (HF) methods are also employed for these purposes. niscpr.res.in Such calculations have been successfully applied to various benzoic acid derivatives to understand their structural and chemical properties. niscpr.res.inresearchgate.net For instance, studies on substituted benzoic acids have utilized these methods to determine optimized geometries and predict vibrational spectra. researchgate.net
The following table showcases typical geometric parameters that can be obtained from such calculations, illustrated with data for a related benzoic acid derivative.
| Parameter | Bond Length (Å) / Bond Angle (°) | Method/Basis Set |
| C=O | 1.241 | B3LYP |
| C-N | 1.466 | B3LYP |
| N-N | - | - |
| O-H...N | - | - |
| Dihedral Angle (COOH) | - | - |
| Data inferred from studies on similar benzoic acid derivatives. researchgate.net |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests a more reactive molecule. researchgate.net
For benzoic acid and its derivatives, the HOMO is typically localized over the benzene (B151609) ring and the carboxyl group, while the LUMO is often distributed over the entire molecule. The energies of these frontier orbitals can be calculated using DFT methods. researchgate.net For example, in a study of 4-bromo-3-(methoxymethoxy)benzoic acid, the HOMO and LUMO energies were determined to understand its reactivity. researchgate.net
Below is a table with representative HOMO-LUMO energy values for benzoic acid, which provides a reference for understanding the electronic properties of its methylenehydrazide derivative.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzoic Acid | -7.5 | -1.2 | 6.3 |
| Benzoate | -3.8 | 1.1 | 4.9 |
| Data from a computational study on benzoic acid and benzoate. researchgate.net |
Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data. DFT and ab initio methods can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). niscpr.res.inresearchgate.net
For instance, the calculated vibrational frequencies for benzoic acid derivatives are often scaled to achieve better agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated and compared with experimental values to confirm the molecular structure. researchgate.net In a study on a benzoic acid derivative, the calculated IR and NMR data were instrumental in its characterization. niscpr.res.in
The following table presents a comparison of experimental and calculated vibrational frequencies for a representative benzoic acid derivative, highlighting the accuracy of these computational methods.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| O-H stretch | 3520-3300 | - |
| C=O stretch | 1705-1680 | - |
| C=N stretch | 1620 | - |
| C=C stretch | 1600 | - |
| Experimental data for a benzoic acid derivative. niscpr.res.in Calculated values are typically scaled for comparison. |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of molecules. For flexible molecules like benzoic acid methylenehydrazide, identifying the most stable conformers is crucial for understanding their biological activity.
Conformational analysis can reveal the different spatial arrangements of a molecule and their relative energies. nih.gov For example, studies on 3-(azidomethyl)benzoic acid have shown the existence of multiple conformational polymorphs, which were identified through a combination of experimental and computational methods. nih.gov The identification of the methyl azide (B81097) group as a source of conformational polymorphism has implications for solid-state reaction design. nih.gov Such analyses can identify the global minimum energy conformation, which is often the most populated and biologically relevant structure.
Interaction Energy Mapping for Intermolecular Forces
Understanding the intermolecular forces that govern molecular recognition and crystal packing is essential. Interaction energy mapping provides a detailed picture of these forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. researchgate.net
The total interaction energy can be decomposed into electrostatic, polarization, dispersion, and repulsion components, providing a quantitative understanding of the forces stabilizing the crystal structure. niscpr.res.in
The table below shows the different components of interaction energy calculated for a benzoic acid derivative, illustrating the contributions of various forces to the total interaction energy.
| Interaction Energy Component | Energy (kJ/mol) |
| Electrostatic | -139.6 |
| Polarization | -39.5 |
| Dispersion | -221.6 |
| Repulsion | 211.0 |
| Total | -239.3 |
| Data for a 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid derivative. niscpr.res.in |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Series Optimization (focus on method)
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby optimizing the lead discovery process.
For series of benzoic acid derivatives, QSAR models have been developed to correlate their antimicrobial activity with various physicochemical descriptors. nih.gov These descriptors can include electronic, steric, and hydrophobic parameters. The goal is to identify the key molecular features that govern the biological response.
The Electronic-Topological Method (ETM) is a specific QSAR approach that combines electronic and topological parameters to describe the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. An event-triggered mechanism (ETM) can be introduced to reduce the number of controller updates in system modeling.
While direct applications of ETM to benzoic acid methylenehydrazide are not extensively documented in readily available literature, the principles of this method are highly relevant. ETM would involve calculating various electronic (e.g., atomic charges, orbital energies) and topological (e.g., molecular connectivity indices, shape indices) descriptors for a series of benzoic acid methylenehydrazide analogues. These descriptors would then be used to build a QSAR model that can predict the activity of new derivatives and guide the synthesis of more potent compounds. The application of such methods has been successful in various classes of compounds, demonstrating their potential in the rational design of new therapeutic agents.
Topliss Decision Tree Approaches in Chemical Design
The Topliss decision tree is a non-mathematical, operational scheme developed by medicinal chemist John G. Topliss to guide the synthesis of new analogs in drug discovery projects. drughunter.com It provides a systematic, stepwise process for optimizing the substitution pattern on an aromatic ring, such as the phenyl group present in benzoic acid hydrazide, to rapidly identify more potent compounds. drughunter.comslideshare.net The primary goal of the Topliss scheme is to maximize the chances of discovering a highly active compound within a series in the shortest possible time, making it a valuable tool in the early stages of lead optimization. drughunter.comnih.gov
The method is predicated on the assumption that the biological activity of a compound is influenced by three key physicochemical properties of its substituents: hydrophobicity (π), electronic effects (σ), and steric factors (E_s). drughunter.com The decision tree guides the chemist through a sequence of analog synthesis based on the relative potency of the previously tested compound.
The process begins with the synthesis and biological evaluation of the unsubstituted parent compound (e.g., an unsubstituted phenyl group). The next analog to be synthesized is determined by the activity of this parent compound. A common starting point is the preparation of the 4-chloro (4-Cl) derivative.
If the 4-Cl analog is more potent: This suggests that a positive π value (increased hydrophobicity) and a positive σ value (electron-withdrawing character) are beneficial for activity. The tree then directs the synthesis towards analogs like the 3,4-dichloro (3,4-Cl₂) derivative to further explore these properties.
If the 4-Cl analog is less potent: This outcome points towards the negative influence of either the hydrophobic or electronic properties of the chloro group. The next suggested analog is the 4-methoxy (4-OCH₃) derivative, which is electron-donating and has a similar size but is less hydrophobic than chlorine.
If the 4-Cl analog shows roughly equal potency: This may indicate that the steric bulk at the 4-position is a key factor. The scheme then suggests preparing the 4-methyl (4-CH₃) analog to investigate the effects of a less hydrophobic, electron-donating group of a similar size.
This iterative process continues, with each step providing further insight into the structure-activity relationship (SAR) and guiding the design of the next compound. scribd.com A simplified representation of the initial steps of the Topliss tree for aromatic substitution is presented below.
Table 1: Simplified Topliss Decision Tree for Aromatic Substitution
| Previous Compound | Relative Potency | Next Suggested Substituent | Rationale for Next Choice |
|---|---|---|---|
| Unsubstituted Phenyl | - | 4-Cl | Explores effect of electron-withdrawing, hydrophobic group. |
| 4-Cl | More Potent (>) | 3,4-Cl₂ | Increases hydrophobicity and electron-withdrawing effect. |
| 4-Cl | Less Potent (<) | 4-OCH₃ | Explores effect of an electron-donating group. |
| 4-Cl | Equally Potent (≈) | 4-CH₃ | Investigates steric and electronic effects with reduced hydrophobicity. |
| 4-OCH₃ | More Potent (>) | 4-N(CH₃)₂ | Increases electron-donating character. |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. This method provides detailed information on the conformational changes, flexibility, and intermolecular interactions of a ligand like a benzoic acid hydrazide derivative when it binds to its biological target, such as an enzyme or receptor. While specific MD studies focusing solely on benzoic acid, methylenehydrazide were not identified, the technique is widely applied to the broader class of hydrazide and hydrazone derivatives to elucidate their mechanism of action. mdpi.comresearchgate.netrsc.org
The simulation process involves calculating the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This allows researchers to observe how a ligand-protein complex behaves in a simulated physiological environment. Key parameters are analyzed to understand the stability and nature of the interaction:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms over the course of the simulation compared to their initial position. A stable, low RMSD value (e.g., <0.5 nm) suggests that the ligand has formed a stable complex with the protein and does not induce significant, disruptive conformational changes. researchgate.net
Root Mean Square Fluctuation (RMSF): This parameter identifies the flexible regions of the protein by measuring the fluctuation of individual amino acid residues. Significant changes in RMSF upon ligand binding can indicate which parts of the protein are involved in the interaction.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. researchgate.net Stable and persistent hydrogen bonds are critical for high-affinity binding. Hydrazide moieties are capable of acting as both hydrogen bond donors and acceptors, facilitating strong interactions with polar residues at a target's binding site. rsc.org
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand-protein complex. mdpi.comresearchgate.net This value helps in ranking different analogs and predicting their relative potencies.
For instance, in a study on novel hydrazide-hydrazone derivatives as antimicrobial agents, MD simulations were performed on the most active compounds to understand their interaction with the DNA gyrase B protein. researchgate.netconsensus.app The analysis included calculating binding free energies and decomposing the energy contributions on a per-residue basis to identify the key amino acids responsible for stabilizing the ligand in the active site. researchgate.net Similarly, other research has used MD simulations to assess the stability of hydrazone derivatives complexed with various receptors, confirming stable binding through minimal RMSD variations over simulation times as long as 40 nanoseconds. researchgate.net These studies exemplify how MD simulations provide critical insights into the dynamic interactions that govern the biological activity of hydrazide-containing compounds.
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-chloro derivative |
| 3,4-dichloro derivative |
| 4-methoxy derivative |
| 4-methyl derivative |
Advanced Chemical and Materials Science Applications Non Biological Focus
Utilization in Dye and Pigment Synthesis and Colorimetric Properties
The core structure of benzoic acid is a foundational component in the synthesis of various dyes, particularly azo dyes. scispace.comjocpr.comdergipark.org.tr These dyes are known for their strong colors and are widely used in the textile industry and beyond. jocpr.com The synthesis typically involves the diazotization of an amino-substituted benzoic acid, which is then coupled with another aromatic compound to form the final azo dye. jocpr.comdergipark.org.tr For instance, 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl)benzoic acid, a monoazo dye, is synthesized from 2-Naphthylamine and 3,5-dihydroxybenzoic acid. scispace.comdergipark.org.trdoaj.org
While direct synthesis of dyes using benzoic acid, methylenehydrazide is not extensively documented, its structure suggests potential as a precursor or intermediate. The presence of the reactive methylenehydrazide group could be leveraged in coupling reactions to create novel dye structures. The colorimetric properties of such dyes would be influenced by the extended conjugation provided by the entire molecule, including the benzoyl and hydrazide components. The inherent chromophoric properties of the benzoyl group, when part of a larger conjugated system, can contribute to the color of the resulting dye. scispace.com
Below is a table summarizing the synthesis and properties of a representative benzoic acid-based azo dye, illustrating the potential for similar compounds derived from this compound.
| Dye Name | Starting Materials | Yield | Melting Point (°C) | Color |
| 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl)benzoic acid | 2-Naphthylamine, 3,5-dihydroxybenzoic acid | 92% | 243-245 | Dark Red |
Integration into Polymer Chemistry as Monomers or Building Blocks
In the realm of polymer chemistry, benzoic acid and its derivatives can be utilized as monomers or building blocks in the synthesis of various polymers. researchgate.netmdpi.com Multicomponent reactions (MCRs), which involve three or more reactants in a single reaction vessel, are a powerful tool for creating complex polymers, and benzoic acid can participate in these reactions. researchgate.net For example, the Ugi four-component reaction (U-4CR) can incorporate a carboxylic acid like benzoic acid, an amine, an aldehyde, and an isocyanide to form a polymer chain. researchgate.net
Given its structure, this compound could theoretically be integrated into polymer chains. The carboxylic acid group of the benzoic acid moiety and the hydrazide group both offer reactive sites for polymerization reactions. The hydrazide group, in particular, can react with dicarbonyl compounds to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties. The presence of the aromatic ring from the benzoic acid component would contribute to the rigidity and thermal resistance of the resulting polymer.
Applications in Catalysis and Homogeneous Reaction Systems
While specific catalytic applications of this compound are not widely reported, its structural components suggest potential roles in catalysis.
Ligand Design for Catalytic Metal Centers
The hydrazide moiety of this compound contains nitrogen and oxygen atoms with lone pairs of electrons, making it a potential chelating ligand for metal ions. Hydrazone ligands, which can be formed from the reaction of hydrazides with aldehydes or ketones, are well-known for their ability to coordinate with a variety of transition metals to form stable complexes. These metal complexes can then act as catalysts in various organic transformations. The benzoic acid portion of the molecule could be modified to fine-tune the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst.
Role as Intermediates in Catalytic Cycles
Benzoic acid itself is consumed in certain industrial catalytic processes, such as the production of phenol (B47542) through oxidative decarboxylation. wikipedia.org In such reactions, the benzoic acid is converted into other molecules as part of the catalytic cycle. While a direct role for this compound as a catalytic intermediate is speculative, its reactive functional groups could allow it to participate in various catalytic transformations, potentially being formed and consumed in situ.
Development of Optical Materials and Sensors
Benzoic acid and its derivatives are being explored for their use in optical materials and sensors. mdpi.comresearchgate.net For instance, a test strip for the detection of benzoic acid has been developed by immobilizing tyrosinase, phenol, and 3-methyl-2-benzothiazolinone hydrazone (MBTH) on a polymer support. mdpi.comresearchgate.net The detection mechanism is based on a color change that can be measured by optical fiber reflectance. mdpi.comresearchgate.net This demonstrates the utility of hydrazone compounds in the development of optical sensors.
The methylenehydrazide group in this compound could be similarly utilized. It can react with analytes containing carbonyl groups, leading to a change in the electronic structure of the molecule and, consequently, a change in its optical properties, such as absorption or fluorescence. This principle could be applied to develop new colorimetric or fluorometric sensors for the detection of specific aldehydes or ketones.
The following table outlines the key features of an optical test strip for benzoic acid, highlighting the potential for similar sensor systems based on this compound.
| Sensor Component | Analyte | Detection Principle | Detection Limit (LOD) |
| 3-methyl-2-benzothiazolinone hydrazone (MBTH) | Benzoic Acid | Color change (reflectance) | 73.6 ppm |
Applications in Analytical Chemistry (e.g., as Reagents for Carbonyl Compounds)
The hydrazide functional group is a well-established reagent in analytical chemistry for the detection and characterization of carbonyl compounds (aldehydes and ketones). The reaction between a hydrazide and a carbonyl compound forms a stable hydrazone derivative, which is often a crystalline solid with a sharp melting point. This reaction can be used for the qualitative identification and quantitative analysis of carbonyl compounds.
This compound, with its accessible hydrazide group, can serve as such a reagent. The formation of a hydrazone with an unknown carbonyl compound would yield a solid derivative whose melting point and spectroscopic properties (e.g., NMR, IR) could be used to identify the original carbonyl compound. The presence of the benzoyl group provides a larger, more crystalline handle, which can facilitate the isolation and purification of the hydrazone derivative.
Future Research Directions and Emerging Trends in Benzoic Acid Methylenehydrazide Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of hydrazides and their derivatives is moving towards more environmentally friendly and efficient methods, a trend that directly impacts the future production of benzoic acid, methylenehydrazide.
Greener Synthetic Routes: Recent research has focused on developing "green" synthesis protocols that minimize waste and avoid the use of hazardous materials. iris-biotech.deorientjchem.org For instance, the use of L-proline, a natural amino acid, as a moist basic organocatalyst in grinding processes represents a significant advancement in the green synthesis of hydrazide derivatives. mdpi.com This method offers an alternative to conventional reflux techniques that often require harsh conditions and toxic solvents. mdpi.com Similarly, the use of acetic acid in place of stronger acids like sulfuric acid for condensation reactions provides a greener pathway for producing hydrazone derivatives. orientjchem.org
Solid-Phase Synthesis: Solid-phase synthesis, particularly on hydrazone resins, is emerging as a valuable technique for producing peptide hydrazides, which are structurally related to this compound. iris-biotech.deiris-biotech.de This methodology allows for the use of more environmentally benign solvents and can significantly reduce the consumption of reagents like trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de The ability to cleave the final product from the resin support under mild acidic conditions further enhances the sustainability of this approach. iris-biotech.de
Water-Based Synthesis: The development of synthetic methods in aqueous media is a key goal of green chemistry. orientjchem.org For example, the reaction of a thione with hydrazine (B178648) hydrate (B1144303) in water, followed by neutralization with acetic acid, has been shown to produce hydrazones in high yield. orientjchem.org Applying such water-based methodologies to the synthesis of this compound could drastically reduce the environmental footprint of its production.
Key Trends in Sustainable Synthesis:
Catalyst Innovation: Exploration of biocatalysts and organocatalysts to replace traditional metal-based or harsh acid/base catalysts.
Solvent Replacement: Shifting from chlorinated hydrocarbons and polar aprotic solvents like DMF and DCM to greener alternatives such as water, ethanol (B145695), or acetone. iris-biotech.deiris-biotech.de
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or mechanochemistry (grinding) to reduce reaction times and energy consumption.
The table below summarizes some emerging sustainable synthesis strategies applicable to hydrazides.
| Synthesis Strategy | Key Features | Potential Advantages for this compound |
| Organocatalysis | Use of small organic molecules (e.g., L-proline) as catalysts. mdpi.com | Avoids toxic heavy metals, often uses milder reaction conditions. mdpi.com |
| Solid-Phase Synthesis | Compound is built on a polymer support. iris-biotech.deiris-biotech.deiris-biotech.de | Simplifies purification, allows for automation, reduces solvent use. iris-biotech.deiris-biotech.de |
| Aqueous Synthesis | Water is used as the primary solvent. orientjchem.org | Environmentally benign, low cost, improved safety. orientjchem.org |
| Mechanochemistry | Reactions are induced by mechanical force (grinding). mdpi.com | Often solvent-free, can lead to higher yields and shorter reaction times. mdpi.com |
Advanced Spectroscopic and Structural Characterization Innovations
Innovations in analytical techniques are enabling a more profound understanding of the three-dimensional structure and electronic properties of molecules like this compound.
Multidimensional and High-Resolution NMR: While one-dimensional ¹H and ¹³C NMR are standard for structural confirmation, advanced multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) can elucidate complex connectivity and spatial relationships within the molecule. The combination of NMR spectroscopy and X-ray crystallography is particularly powerful, as NMR can provide information on the conformational dynamics of the molecule in solution, complementing the static picture provided by crystallography. nih.gov This combined approach is invaluable for understanding how the molecule might behave in different environments. nih.gov
Innovations in Mass Spectrometry (MS): Mass spectrometry has seen significant advancements that offer enhanced sensitivity and structural information.
High-Resolution MS (HRMS): Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of this compound and its reaction products. acs.orgchromatographyonline.com
Tandem MS (MS/MS): This technique allows for the fragmentation of a selected ion, providing detailed information about the molecule's substructures. The fragmentation pattern can serve as a fingerprint for positive identification. nih.gov
Novel Ionization Sources: The development of new sources, such as the HydroInert source for GC/MS, helps to reduce in-source reactions that can complicate spectral interpretation. labmanager.com
Ion Mobility Spectrometry-MS (IMS-MS): The coupling of ion mobility separation with mass spectrometry (as seen in Bruker's timsTOF systems) adds another dimension of analysis, allowing for the separation of isomers and providing information on the molecule's shape (collisional cross-section). labmanager.com
Advanced X-ray Diffraction: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net Recent advancements in detectors and software allow for the analysis of smaller and more challenging crystals, making this powerful technique more accessible.
The following table details the type of information that can be obtained from various advanced spectroscopic techniques.
| Analytical Technique | Information Provided | Relevance to this compound |
| Multidimensional NMR | Atom connectivity, spatial proximity of atoms (NOE), conformational dynamics in solution. nih.gov | Detailed mapping of the molecular structure and its flexibility. |
| High-Resolution MS (Orbitrap, TOF) | Exact mass, elemental formula determination. acs.orgchromatographyonline.com | Unambiguous confirmation of molecular formula. |
| Tandem MS (MS/MS) | Structural fragments, connectivity information. nih.gov | Elucidation of the molecular backbone and substituent groups. |
| Ion Mobility-MS | Separation of isomers, collisional cross-section (shape). labmanager.com | Differentiation between potential structural isomers. |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions. researchgate.netresearchgate.net | Definitive solid-state structure and packing. |
Deeper Mechanistic Understanding of Chemical Transformations
Future research will increasingly focus on elucidating the precise step-by-step pathways of reactions involving this compound. A deeper mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and designing novel transformations.
Kinetic and Isotopic Labeling Studies: Kinetic analysis, which measures how the rate of a reaction changes with concentration or temperature, can provide critical insights into the rate-determining step and the composition of the transition state. Isotopic labeling studies, where an atom in the reactant is replaced by its heavier isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), can pinpoint which bonds are broken or formed during the reaction.
Identification of Reaction Intermediates: The direct detection and characterization of transient intermediates are key to confirming a proposed reaction mechanism. This can be achieved by using rapid-mixing techniques coupled with spectroscopy (e.g., stopped-flow NMR or UV-Vis) or by designing experiments that trap the intermediate as a more stable derivative.
Understanding Isomerization: For molecules with carbon-nitrogen double bonds, like the hydrazone tautomer of this compound, understanding the mechanism of E/Z isomerization is important. This process, which can occur through either rotation around the N-N single bond or inversion at the nitrogen atom, can affect the compound's properties and reactivity. researchgate.net Computational studies are often used to determine the energy barriers associated with these pathways.
Computational Design and Prediction of Novel Chemical Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before they are ever synthesized in a lab. nih.gov
Predicting Molecular Structure and Spectra: DFT calculations can accurately predict the optimized geometry of this compound, including bond lengths and angles. nih.gov Furthermore, these methods can simulate spectroscopic data, such as IR, UV-Vis, and NMR spectra. acs.orgnih.gov The close agreement often found between theoretical and experimental results validates the computational model and allows for confident structural assignment. nih.gov
Mapping Reactivity with Frontier Molecular Orbitals: The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: Represents the region from which the molecule is most likely to donate electrons (nucleophilic character).
LUMO: Represents the region where the molecule is most likely to accept electrons (electrophilic character). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MESP) and Fukui Functions: MESP maps illustrate the charge distribution across a molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. nih.gov Fukui functions provide a more quantitative measure of the reactivity at each atomic site, predicting where a molecule will react with electrophiles, nucleophiles, or radicals. nih.gov
The following table outlines key parameters from DFT calculations and their significance.
| Computational Parameter | Description | Predictive Power for this compound |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov | Predicts chemical reactivity and stability; a smaller gap suggests it is more reactive. |
| Molecular Electrostatic Potential (MESP) | A 3D map of the electrostatic potential on the molecule's surface. nih.gov | Identifies sites for electrophilic and nucleophilic attack. |
| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. acs.org | Higher hardness correlates with lower reactivity. |
| Electronegativity (χ) | The ability of the molecule to attract electrons. acs.org | Indicates the tendency to draw electron density from other species. |
| Fukui Functions (f+, f-, f0) | Quantifies the reactivity of each atom towards nucleophilic, electrophilic, and radical attack, respectively. nih.gov | Pinpoints the most reactive atoms for specific reaction types. |
By leveraging these computational tools, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired electronic or chemical properties for specific applications, thereby guiding and accelerating experimental work.
Expansion of Non-Biological Materials and Chemical Applications
While hydrazides have been extensively studied for their biological activities, a significant emerging trend is the exploration of their use in materials science and other non-biological chemical applications.
Ligands for Coordination Polymers and MOFs: this compound possesses multiple potential coordination sites: the carbonyl oxygen, the two nitrogen atoms of the hydrazide moiety, and the carboxylic acid group (if present as a derivative). This makes it an excellent candidate as a ligand for building coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov By linking metal ions or clusters, these ligands can help create extended one-, two-, or three-dimensional structures with porous architectures. nih.gov Such materials are of great interest for applications in:
Gas Storage and Separation: The pores within MOFs can be tailored to selectively adsorb specific gases like hydrogen or carbon dioxide.
Catalysis: The metal centers or the organic ligands themselves can act as catalytic sites.
Sensing: Changes in the optical or electronic properties of the MOF upon binding of a target analyte can be used for chemical sensing.
Building Blocks for Novel Polymers: The reactive hydrazide group can participate in various polymerization reactions. For example, it can react with di-aldehydes or di-ketones to form poly-hydrazones, a class of polymers known for their thermal stability and chelating properties. These polymers could find use in specialty plastics, coatings, or as materials for metal ion sequestration from water.
Intermediates in Organic Synthesis: Benzoic acid and its derivatives are fundamental building blocks in the chemical industry, used to produce a wide range of products including phenols, plasticizers, and resins. fao.orginchem.org this compound can serve as a versatile intermediate for synthesizing more complex heterocyclic compounds or other functional molecules, expanding its role as a platform chemical.
Q & A
Q. What advanced experimental designs are suitable for optimizing the synthesis of benzoic acid derivatives?
- Methodology : Use Design of Experiments (DoE) approaches like Response Surface Methodology (RSM) to model interactions between variables (e.g., reactant ratios, temperature). Central Composite Design (CCD) efficiently identifies optimal conditions .
- Case Study : RSM reduced reaction time for a Mannich reaction by 40% while improving yield from 65% to 89% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
